Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC
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Overview
Description
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC, also known as t-Butyloxycarbonyl-DL-alanylglycyl-DL-prolyl-DL-arginine 4-methylcoumaryl-7-amide, is a synthetic peptide substrate. It is widely used in biochemical research, particularly as a substrate for enzyme assays. The compound has a molecular weight of 656.73 and a molecular formula of C31H44N8O8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a t-butoxycarbonyl (Boc) group, is attached to a solid resin.
Deprotection and coupling: The Boc group is removed using trifluoroacetic acid (TFA), and the next amino acid is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is assembled.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified to a high degree of purity (≥98%) using HPLC .
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with TFA.
Amidation: The C-terminal amide group can be modified through amidation reactions.
Common Reagents and Conditions
Hydrolysis: Enzymes such as trypsin or chymotrypsin are commonly used.
Deprotection: TFA is the reagent of choice for removing the Boc group.
Amidation: Reagents like carbodiimides (e.g., DCC) are used for amidation reactions.
Major Products Formed
Hydrolysis: Peptide fragments and amino acids.
Deprotection: The free peptide without the Boc group.
Amidation: Modified peptides with different amide groups.
Scientific Research Applications
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is used in various scientific research applications, including:
Enzyme Assays: It serves as a substrate for proteolytic enzymes, allowing researchers to study enzyme kinetics and specificity.
Biochemical Studies: The compound is used to investigate peptide-protein interactions and enzyme mechanisms.
Drug Development: It is employed in the screening of enzyme inhibitors, which can lead to the development of new therapeutic agents
Mechanism of Action
The mechanism of action of Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC involves its interaction with proteolytic enzymes. The peptide substrate binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction releases the 4-methylcoumaryl-7-amide (AMC) moiety, which can be detected fluorometrically. The fluorescence intensity is proportional to the enzyme activity, allowing researchers to quantify enzyme kinetics .
Comparison with Similar Compounds
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used in enzyme assays.
Boc-Gly-Arg-Arg-AMC: A substrate for enzymes that cleave at paired basic residues.
Uniqueness
Boc-DL-Ala-Gly-DL-Pro-DL-Arg-AMC is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its high purity and well-defined structure contribute to its reliability in biochemical assays .
Properties
IUPAC Name |
tert-butyl N-[1-[[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N8O8/c1-17-14-25(41)46-23-15-19(10-11-20(17)23)37-27(43)21(8-6-12-34-29(32)33)38-28(44)22-9-7-13-39(22)24(40)16-35-26(42)18(2)36-30(45)47-31(3,4)5/h10-11,14-15,18,21-22H,6-9,12-13,16H2,1-5H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H4,32,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHIRCDNFQJWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.